Ethyl 2,2-dimethylnon-8-enoate
Description
Properties
CAS No. |
190083-35-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
ethyl 2,2-dimethylnon-8-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-7-8-9-10-11-13(3,4)12(14)15-6-2/h5H,1,6-11H2,2-4H3 |
InChI Key |
XCZYLIVBZRWXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCC=C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2,2-dimethylnon-8-enoate undergoes hydrolysis under acidic or basic conditions to yield 2,2-dimethylnon-8-enoic acid and ethanol.
Mechanism :
-
Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
-
Basic hydrolysis (saponification) : Hydroxide ions deprotonate water, generating a tetrahedral intermediate that collapses to release the carboxylate and ethanol .
Conditions :
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Catalyst | H₂SO₄, HCl | NaOH, KOH |
| Temperature | 80–100°C | 60–80°C |
| Conversion Efficiency | ~85–95% | ~90–98% |
Transesterification
The ester group reacts with alcohols under lipase catalysis to form new esters. Novozym 435 (immobilized Candida antarctica lipase B) demonstrates high efficiency in microwave-assisted reactions .
Example :
Reaction with 4,8-dimethylnon-7-en-1-ol in n-heptane:
textThis compound + 4,8-dimethylnon-7-en-1-ol → 4,8-dimethylnon-7-en-1-yl 2,2-dimethylnon-8-enoate + ethanol
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 333 K (60°C) |
| Time | 21,600 s (6 h) |
| Substrate Ratio | 1:2 (ester:alcohol) |
| Conversion | 94% |
| Rate Enhancement (MW vs. conventional) | 2.3× |
Microwave irradiation accelerates the reaction by enhancing enzyme-substrate interaction and reducing diffusional limitations .
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,2-dimethylnon-8-en-1-ol :
textThis compound + LiAlH₄ → 2,2-dimethylnon-8-en-1-ol + ethanol + LiAlO₂
Conditions :
-
Solvent: Anhydrous diethyl ether or THF
-
Temperature: 0°C → room temperature (stepwise)
-
Yield: 75–90%
Olefin Metathesis
The terminal double bond (C8–C9) participates in carbonyl-olefin metathesis (COM) using Lewis acid catalysts like FeCl₃ . This reaction cleaves the double bond and forms new carbonyl compounds.
Proposed Pathway :
-
Coordination of FeCl₃ to the carbonyl oxygen.
-
[2+2] Cycloaddition between the carbonyl and olefin.
-
Retro-[2+2] cleavage to yield fragmented aldehydes/ketones.
Catalyst Efficiency :
| Catalyst Loading (mol%) | Reaction Rate (×10⁻³ s⁻¹) |
|---|---|
| 5 | 1.2 |
| 10 | 2.8 |
Higher FeCl₃ loadings increase reaction rates but may promote side reactions .
Kinetic and Mechanistic Insights
Comparison with Similar Compounds
Key Observations :
- Unsaturation Impact: The terminal double bond (C8) may enhance rigidity and reduce flexibility, influencing polymerization behavior or volatility compared to saturated analogs (e.g., Ethyl 2-methylnonanoate).
Research Findings and Functional Comparisons
- Entactogen Studies: compares R-(–)-DOM and its α-ethyl analog (R-(–)-BL3912A), highlighting how minor structural changes (e.g., ethyl substitution) drastically alter pharmacological activity . This underscores the importance of branching and substituent positioning in functional outcomes, a principle applicable to this compound’s reactivity.
- Safety and Handling: details safety protocols for 2,2-dimethoxyethylamine (CAS 22483-09-6), a structurally unrelated compound. However, it emphasizes the need for rigorous handling of branched amines/esters, suggesting similar precautions for this compound .
Q & A
Q. What are the optimized synthetic pathways for Ethyl 2,2-dimethylnon-8-enoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves esterification or alkylation reactions. Key parameters include:
- Reagent selection : Use of strong bases (e.g., KOH) to deprotonate intermediates and facilitate nucleophilic attack .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Temperature control : Reflux conditions (e.g., 80°C) are critical for achieving high conversion rates without side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the pure ester .
Q. Example Reaction Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | KOH (1.2 equiv) | 85% |
| Solvent | DMF | 78% → 92% |
| Temperature | 80°C, 3 hours | 90% |
| Purification Method | Silica Gel Chromatography | >95% purity |
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
Methodological Answer: 1H and 13C NMR are essential for structural confirmation:
- 1H NMR :
- 13C NMR :
Q. What chromatographic methods are effective for assessing purity, and how are they validated?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 210–220 nm for esters). Validate via spiked recovery tests (98–102%) .
- GC-MS : Helium carrier gas, splitless injection. Calibrate with certified reference standards to ensure <2% RSD in retention times .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of this compound?
Methodological Answer:
Q. Key Computational Findings :
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement. Discrepancies in bond lengths (e.g., C=O vs. NMR-derived values) may arise from crystal packing effects .
- Multi-Technique Validation : Cross-reference NMR coupling constants (J values) with crystallographic torsion angles to validate spatial arrangements .
Q. Example Data Comparison :
| Parameter | NMR Value | X-ray Value | Discrepancy Analysis |
|---|---|---|---|
| C=O Bond Length | 1.21 Å (calc) | 1.24 Å | Crystal packing elongates bond |
| Dihedral Angle (C2) | 120° (NOESY) | 118° | Within experimental error (±3°) |
Q. How are structure-activity relationship (SAR) studies designed to explore biological interactions of this ester?
Methodological Answer:
Q. SAR Design Table :
| Derivative | Substituent (C-8) | LogP | IC50 (μM) |
|---|---|---|---|
| Parent Compound | None | 3.2 | 12.5 |
| 8-Fluoro | F | 2.9 | 8.7 |
| 8-Methyl | CH3 | 3.5 | 15.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
